

Application of Post-translational Modification Quantitative Analysis (PMQA) in Organoid Cultures

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Compound of Interest		
Compound Name:	PMQA	
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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Organoids, three-dimensional self-organizing structures derived from stem cells, have emerged as powerful tools in biomedical research and drug discovery. Their ability to recapitulate the architecture and function of native organs provides a physiologically relevant platform for studying development, disease, and therapeutic responses. A critical aspect of understanding and manipulating organoid biology lies in the quantitative analysis of cellular signaling pathways, which are primarily governed by post-translational modifications (PTMs).

This document provides detailed application notes and protocols for the quantitative analysis of PTMs in organoid cultures. While the specific acronym "PMQA" is not standard in the reviewed literature, we are interpreting it as Post-translational Modification Quantitative Analysis. This encompasses advanced techniques like multiplexed mass cytometry, which allows for the high-dimensional, single-cell analysis of PTM signaling networks within complex organoid systems. [1][2] These methods are crucial for dissecting cell-type-specific signaling, understanding disease mechanisms, and identifying novel therapeutic targets.

Data Presentation



Table 1: Multiplexing Capabilities in Organoid Analysis

Parameter	Value	Reference
TOBis MC Multiplexing	35-plex and 126-plex	[1]
Antibody Panel Size	>40 antibodies	[1]
Single-Cell Throughput	Millions of cells per run	[1]

Table 2: Quantitative Metrics for Organoid Quality

Control

Metric	Method	Purpose	Reference
Organoid Count	Viability Assay	Gauge viability per culture	[3]
Proliferation Analysis	Ki-67 and BrdU staining	Quantitative cellular proliferation	[3]
Differentiation Assessment	Marker Expression	Evaluate cellular diversity	[3]
Growth Uniformity	Surface Area & Volume Measurement	Monitor growth consistency	[3]
Maturation Indicator	Nucleus/Cytoplasm Ratio	Indicate cell differentiation	[3]

Experimental Protocols

Protocol 1: General Workflow for Patient-Derived Organoid (PDO) Generation

This protocol outlines the key steps for establishing PDO cultures from patient tissue, a crucial first step for any subsequent quantitative analysis.[4][5][6]

Materials:

Fresh patient tissue (e.g., colorectal cancer tissue)



- DMEM (without antibiotics)
- Phosphate-buffered saline (PBS)
- Primocin
- Digestion enzymes (e.g., collagenase, dispase)
- Matrigel or other basement membrane extract
- Organoid growth medium (specific to tissue type)
- Sterile tissue culture plates and consumables

Procedure:

- Tissue Collection and Transport: Collect fresh tissue samples in DMEM on ice and process within 3 hours of surgery.[5]
- Washing: Divide the tissue into smaller pieces and wash three times for 5 minutes each with a PBS solution containing Primocin to prevent microbial contamination.[5][6]
- Tissue Dissociation: Mince the washed tissue into small fragments and perform enzymatic digestion to obtain a single-cell suspension.
- Cell Counting and Viability: Determine the number of viable cells using a cell counter.
- Embedding in Matrix: Resuspend the cell pellet in Matrigel and plate as droplets in a prewarmed culture plate.
- Culture Initiation: After the Matrigel solidifies, add the appropriate organoid growth medium.
- Maintenance: Culture the organoids in a 37°C incubator, changing the medium every 2-3 days. Monitor for growth and morphology.

Protocol 2: Thiol-reactive Organoid Barcoding in situ (TOBis) for Mass Cytometry (MC)

Methodological & Application





This protocol enables the multiplexed analysis of PTM signaling networks in organoids at the single-cell level.[1][2]

Materials:

- Established organoid cultures
- Fixation and permeabilization buffers
- Thiol-reactive barcoding reagents
- Antibody cocktail targeting PTMs and cell-type markers
- Mass cytometer (e.g., CyTOF)

Procedure:

- Organoid Fixation: Fix organoids directly in the culture plate to preserve cellular structures and signaling states.
- Barcoding: Apply thiol-reactive barcoding reagents to spatially encode different organoid cultures. This allows for the pooling of multiple samples for simultaneous analysis.
- Permeabilization: Permeabilize the organoids to allow for intracellular antibody staining.
- Antibody Staining: Incubate the barcoded organoids with a cocktail of metal-tagged antibodies targeting specific PTMs and cell-type markers.
- Washing: Wash the stained organoids to remove unbound antibodies.
- Data Acquisition: Analyze the single-cell suspension using a mass cytometer. The TOBis MC protocol can take approximately 3 days from fixation to data acquisition.[1]
- Data Analysis: Use computational pipelines like CyGNAL to analyze the high-dimensional data and compute cell-type-specific PTM signaling networks.[1]



Protocol 3: Drug Screening Using Patient-Derived Organoids

This protocol provides a framework for assessing the efficacy of therapeutic compounds on PDOs.[7][8][9]

Materials:

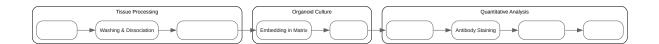
- Established PDO cultures
- Therapeutic compounds for screening
- Multi-well plates
- Cell viability assay reagents (e.g., CellTiter-Glo)
- Plate reader

Procedure:

- Organoid Plating: Dissociate established PDOs into small fragments and plate them in multiwell plates.
- Compound Addition: After the organoids have reformed, add the therapeutic compounds at various concentrations. Include appropriate controls (e.g., vehicle-only).
- Incubation: Incubate the organoids with the compounds for a predetermined period (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a luminescent or fluorescent-based assay.
- Data Analysis: Calculate dose-response curves and determine key parameters such as the half-maximal inhibitory concentration (IC50) for each compound.

Mandatory Visualization

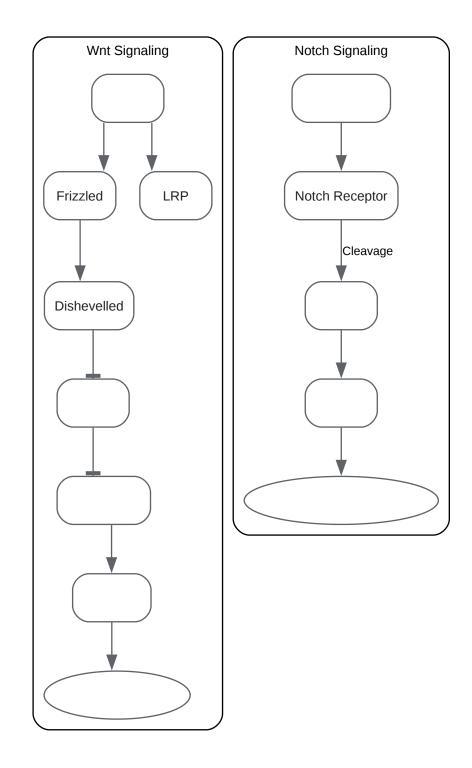




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Caption: General experimental workflow for **PMQA** in organoid cultures.

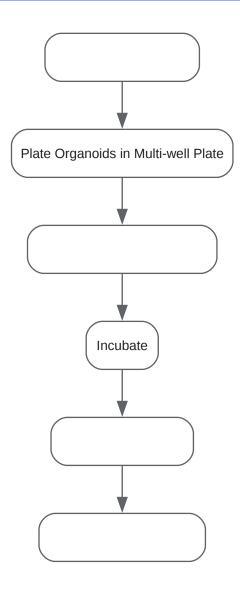




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Caption: Simplified Wnt and Notch signaling pathways in organoids.





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Caption: Workflow for drug screening using patient-derived organoids.

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